

JTV-519 for the Investigation of Diastolic Dysfunction: Application Notes and Protocols

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Compound of Interest

Compound Name: Jtv-519 free base

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Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a significant pharmacological tool for investigating the molecular mechanisms underlying diastolic dysfunction and heart failure.[1] Diastolic dysfunction, characterized by impaired ventricular relaxation and filling, is increasingly recognized as a major contributor to cardiovascular morbidity and mortality. A key pathological feature of diastolic dysfunction is the abnormal handling of intracellular calcium (Ca^{2+}) by cardiomyocytes.

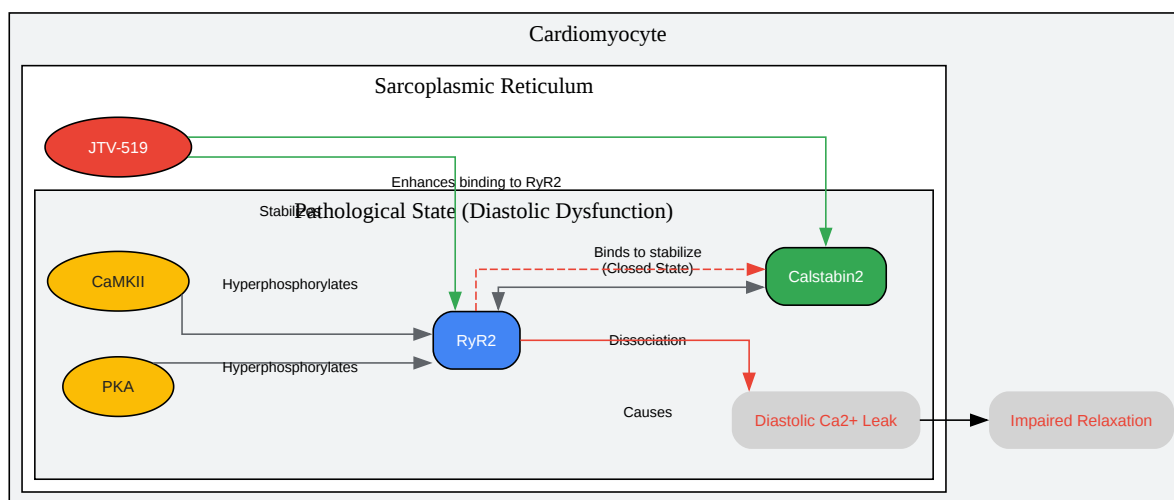
JTV-519's primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical ion channel responsible for releasing Ca^{2+} from the sarcoplasmic reticulum (SR) to initiate muscle contraction.[1] In pathological states, RyR2 channels can become "leaky," leading to an inappropriate diastolic Ca^{2+} release, which contributes to impaired relaxation, increased diastolic tension, and can trigger arrhythmias.[1][2] JTV-519 has been shown to mitigate this diastolic Ca^{2+} leak by enhancing the binding of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel, thereby promoting its closed state during diastole.[2][3][4][5]

These application notes provide a comprehensive overview of the use of JTV-519 as a research tool to investigate diastolic dysfunction, including its mechanism of action, quantitative effects observed in preclinical studies, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

JTV-519's therapeutic potential in diastolic dysfunction stems from its ability to correct aberrant Ca^{2+} handling in cardiomyocytes. The primary molecular target of JTV-519 is the RyR2 channel. In conditions of cardiac stress, such as heart failure, RyR2 channels can become hyperphosphorylated by protein kinase A (PKA) and Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII). This hyperphosphorylation leads to the dissociation of calstabin2 from the RyR2 complex, increasing the channel's open probability during diastole and resulting in a harmful Ca^{2+} leak from the SR.[1][2]

JTV-519 acts by increasing the affinity of calstabin2 for the RyR2 channel, even in its hyperphosphorylated state.[2][3][5] This enhanced binding stabilizes the RyR2 channel in its closed conformation, thereby reducing the diastolic Ca^{2+} leak.[1] By preventing this aberrant Ca^{2+} release, JTV-519 helps to restore normal diastolic Ca^{2+} levels, which is crucial for proper myocardial relaxation.



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JTV-519 stabilizes the RyR2-calstabin2 complex.

Data Presentation

The following tables summarize the quantitative effects of JTV-519 observed in various preclinical models of diastolic dysfunction.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak

Model System	Condition	JTV-519 Concentration	Effect on SR Ca ²⁺ Leak	Reference
HL-1 Cardiomyocytes	Hypoxia (1% O ₂)	1 µM	35% reduction	[6]
HL-1 Cardiomyocytes	Control (12% O ₂)	1 µM	52% reduction	[6]
Murine Cardiomyocytes	Ouabain-induced Ca ²⁺ overload	1 µmol·L ⁻¹	Significant reduction in Ca ²⁺ spark frequency	[7][8]
Calstabin-2+/- Cardiomyocytes	Isoproterenol stimulation	1 µM	Significantly reduced aberrant diastolic Ca ²⁺ release events	[5]

Table 2: Effect of JTV-519 on Ryanodine Receptor 2 (RyR2) Gene and Protein Expression

Model System	Condition	JTV-519 Concentration	Effect on RyR2 Gene Expression	Effect on RyR2 Protein Expression	Reference
HL-1 Cardiomyocytes	Hypoxia (1% O ₂)	1 µM	No significant effect	No effect	[6]
HL-1 Cardiomyocytes	Control (12% O ₂)	1 µM	89% increase	No effect	[6]

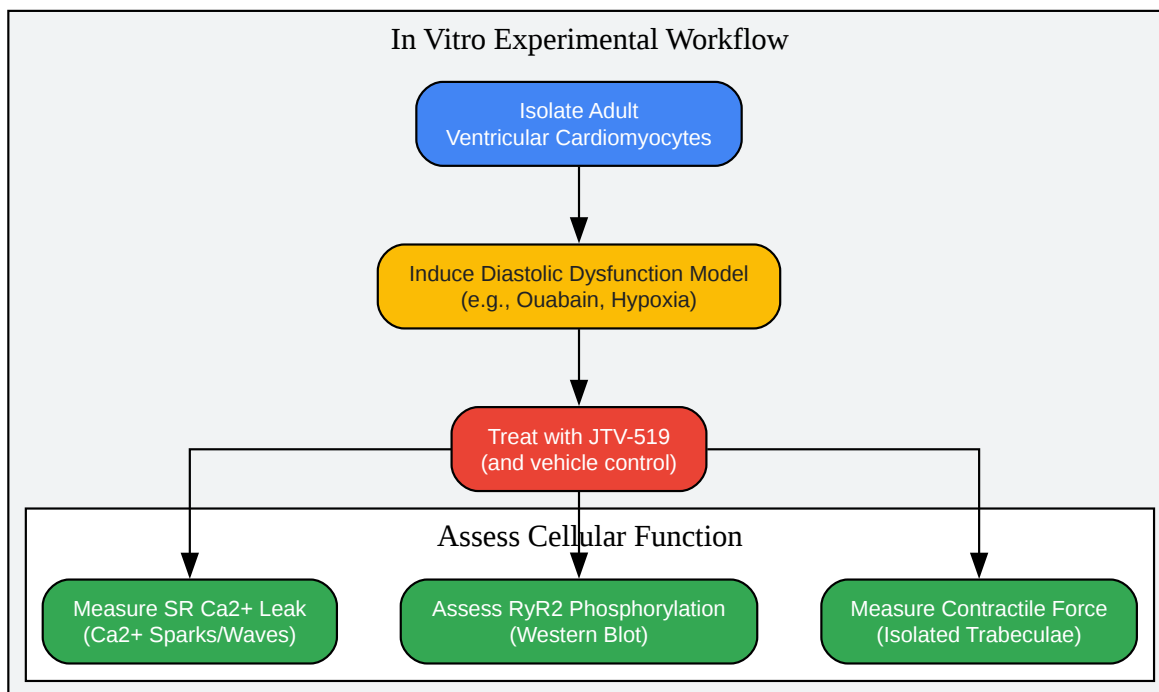
Table 3: Dose-Dependent Effects of JTV-519

Model System	Parameter	0.3 µM JTV-519	1 µM JTV-519	Reference
Failing human myocardium	Developed tension	Increased	Decreased	[7]
Rat ventricular cardiomyocytes	Diastolic contractions	-	Significant decrease	[9]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of JTV-519 on diastolic dysfunction are provided below.

In Vitro Studies



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Workflow for in vitro investigation of JTV-519.

1. Isolation of Adult Rodent Ventricular Cardiomyocytes

This protocol is adapted from established Langendorff-free and Langendorff-based methods.

- Materials:
 - Adult mouse or rat
 - Anesthesia (e.g., isoflurane or ketamine/xylazine)
 - Heparin
 - Perfusion buffer (e.g., Calcium-free Tyrode's solution)
 - Digestion buffer (Perfusion buffer with collagenase type II and hyaluronidase)

- Stop buffer (Perfusion buffer with fetal bovine serum)
- Cannulation instruments
- Langendorff apparatus (optional)
- Dissection tools
- Procedure:
 - Anesthetize the animal and administer heparin to prevent blood clotting.
 - Excise the heart and immediately place it in ice-cold perfusion buffer.
 - Cannulate the aorta and begin retrograde perfusion with oxygenated perfusion buffer at 37°C to clear the coronary arteries of blood.
 - Switch to perfusion with digestion buffer for 10-20 minutes until the heart becomes flaccid.
 - Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in stop buffer.
 - Gently triturate the tissue with a pipette to release individual cardiomyocytes.
 - Allow the myocytes to settle by gravity or gentle centrifugation.
 - Gradually reintroduce calcium to the cell suspension to a final concentration of 1.0-1.8 mM.
 - Plate the rod-shaped, quiescent cardiomyocytes on laminin-coated dishes for subsequent experiments.

2. Induction of Diastolic Dysfunction In Vitro (Ouabain Model)

- Rationale: Ouabain, a Na^+/K^+ -ATPase inhibitor, induces intracellular Na^+ and subsequent Ca^{2+} overload, leading to increased SR Ca^{2+} leak and diastolic dysfunction.^{[7][8]}
- Procedure:

- Culture isolated cardiomyocytes as described above.
- Prepare a stock solution of ouabain in a suitable solvent (e.g., water or DMSO).
- Incubate cardiomyocytes with a working concentration of ouabain (e.g., $100\ \mu\text{mol}\cdot\text{L}^{-1}$) for a specified period (e.g., 7 minutes) during electrical field stimulation (e.g., 1 Hz) to induce a state of Ca^{2+} overload and diastolic dysfunction.[7]

3. Measurement of Sarcoplasmic Reticulum Ca^{2+} Leak (Ca^{2+} Sparks and Waves)

- Principle: Spontaneous, localized Ca^{2+} release events from the SR, known as Ca^{2+} sparks, are indicative of RyR2 channel opening. An increase in the frequency of Ca^{2+} sparks and the occurrence of propagating Ca^{2+} waves are hallmarks of diastolic SR Ca^{2+} leak.
- Materials:
 - Isolated cardiomyocytes
 - Fluorescent Ca^{2+} indicator (e.g., Fluo-4 AM)
 - Confocal microscope with line-scanning capabilities
 - Image analysis software (e.g., ImageJ with SparkMaster plugin)
- Procedure:
 - Load cardiomyocytes with Fluo-4 AM.
 - Place the cells in a perfusion chamber on the stage of a confocal microscope.
 - Acquire line-scan images along the longitudinal axis of the cardiomyocyte at a high temporal resolution (e.g., 1-2 ms/line).
 - To assess spontaneous Ca^{2+} sparks, record images in the absence of electrical stimulation.
 - To induce Ca^{2+} overload and provoke Ca^{2+} waves, cells can be paced at a high frequency or exposed to agents like ouabain.

- Analyze the recorded images to quantify Ca^{2+} spark frequency, amplitude, duration, and width, as well as the frequency and velocity of Ca^{2+} waves.

4. Assessment of RyR2 Phosphorylation (Western Blot)

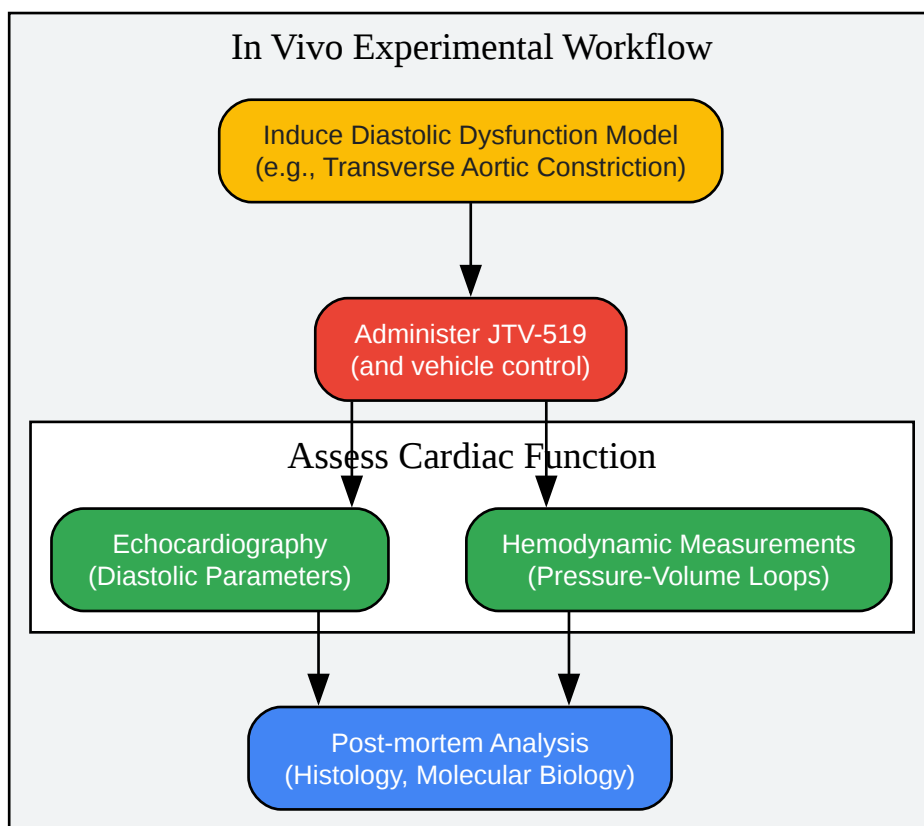
- Principle: Western blotting with phospho-specific antibodies allows for the quantification of the phosphorylation status of RyR2 at specific sites (e.g., Ser2808 for PKA and Ser2814 for CaMKII).
- Materials:
 - Cardiomyocyte lysates
 - SDS-PAGE gels
 - PVDF membranes
 - Primary antibodies: anti-RyR2, anti-phospho-RyR2 (Ser2808), anti-phospho-RyR2 (Ser2814)
 - HRP-conjugated secondary antibodies
 - Chemiluminescence detection reagents
- Procedure:
 - Lyse cardiomyocytes and determine protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescence imaging system.

- Quantify band intensities and normalize the phosphorylated RyR2 signal to the total RyR2 signal.

5. Measurement of Contractile Force in Isolated Cardiac Trabeculae

- Principle: This technique allows for the direct measurement of myocardial contractility and relaxation properties in a multicellular preparation.
- Materials:
 - Isolated heart
 - Dissection microscope
 - Force transducer and length controller system
 - Organ bath with oxygenated Tyrode's solution
 - Field stimulation electrodes
- Procedure:
 - Isolate a thin, unbranched trabecula from the right ventricle of the heart under a dissection microscope.
 - Mount the trabecula between a force transducer and a length controller in an organ bath containing oxygenated Tyrode's solution at physiological temperature.
 - Stretch the muscle to an optimal length (L_{max}) that produces maximal active force.
 - Electrically stimulate the trabecula at a physiological frequency (e.g., 1-5 Hz).
 - Record isometric twitch force. Parameters to analyze include peak twitch force, time to peak tension, and the rate of relaxation (e.g., time from peak to 50% relaxation).
 - To investigate the effect of JTV-519, add the compound to the bathing solution and record changes in contractile parameters.

In Vivo Studies



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Workflow for in vivo investigation of JTV-519.

1. Induction of Diastolic Dysfunction In Vivo (Transverse Aortic Constriction - TAC)

- Rationale: The TAC model creates pressure overload on the left ventricle, leading to concentric hypertrophy and subsequent diastolic dysfunction, mimicking aspects of human heart failure with preserved ejection fraction.[10][11][12][13]
- Procedure:
 - Anesthetize a mouse and place it in a supine position.
 - Perform a partial upper sternotomy to expose the aortic arch.

- Pass a suture (e.g., 6-0 silk) around the transverse aorta between the innominate and left common carotid arteries.
- Tie the suture around the aorta and a blunted needle (e.g., 27-gauge) to create a standardized constriction.
- Remove the needle, leaving the constricted aorta.
- Close the chest and allow the animal to recover.
- Sham-operated animals undergo the same procedure without the aortic constriction.
- Diastolic dysfunction typically develops over several weeks post-surgery.

2. In Vivo Assessment of Diastolic Function (Echocardiography)

- Principle: High-frequency echocardiography is a non-invasive method to assess cardiac structure and function in small animals.
- Procedure:
 - Anesthetize the mouse and place it on a heated platform.
 - Use a high-frequency ultrasound system with a linear array transducer.
 - Obtain parasternal long-axis and short-axis views to measure left ventricular dimensions, wall thickness, and ejection fraction.
 - From an apical four-chamber view, use pulsed-wave Doppler to measure mitral inflow velocities (E-wave and A-wave). The E/A ratio is a key indicator of diastolic function.
 - Use tissue Doppler imaging to measure the early diastolic mitral annular velocity (e'). The E/e' ratio is an estimate of left ventricular filling pressure.
 - Measure the isovolumic relaxation time (IVRT) and E-wave deceleration time.
 - These measurements can be performed at baseline and at various time points after the induction of diastolic dysfunction and treatment with JTV-519.

Conclusion

JTV-519 is a valuable pharmacological tool for elucidating the role of RyR2-mediated Ca^{2+} leak in the pathophysiology of diastolic dysfunction. Its specific mechanism of action on the RyR2-calstabin2 complex allows for targeted investigation of this pathway in both in vitro and in vivo models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize JTV-519 to advance our understanding of diastolic heart failure and to explore novel therapeutic strategies.

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